Rhodamine 800

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescence Imaging:

- Cellular and molecular imaging: Due to its near-infrared (NIR) fluorescence properties, Rhodamine 800 is a valuable tool for imaging biological processes within living cells and tissues. Its emission minimizes interference from autofluorescence, allowing researchers to track specific molecules or cellular components. [Source: ]

- In vivo imaging: Rhodamine 800's deep tissue penetration enables researchers to visualize biological processes in live animals, offering valuable insights into disease progression and treatment efficacy. [Source: ]

Sensor Development:

- Biomolecule detection: By linking Rhodamine 800 to specific antibodies or other biorecognition molecules, researchers can develop highly sensitive sensors for detecting various biomolecules, such as proteins, nucleic acids, and small molecules. [Source: ]

- Environmental monitoring: The unique properties of Rhodamine 800 make it suitable for developing sensors to monitor environmental pollutants and other analytes in water and soil samples. [Source: ]

Other Applications:

- Flow cytometry: Rhodamine 800 conjugates are used to label cells for analysis in flow cytometry, enabling researchers to differentiate and characterize different cell populations. [Source: ]

- Laser dyes: Due to its efficient light emission, Rhodamine 800 finds application in various laser technologies, including lasers for scientific research and communication. [Source: ]

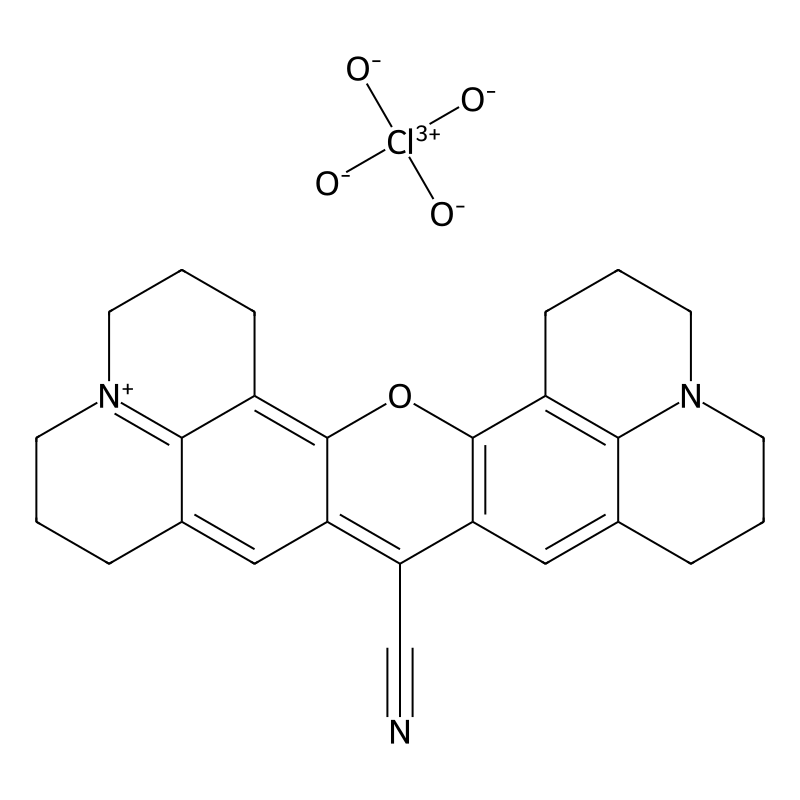

Rhodamine 800 is a synthetic fluorescent dye belonging to the rhodamine family, known for its distinctive optical properties. It exhibits strong fluorescence in the near-infrared region, with an excitation peak at approximately 682 nanometers and an emission peak around 704 nanometers . The compound's structure is characterized by a xanthene core, which contributes to its photophysical properties, making it useful in various applications, particularly in biological and chemical imaging.

- Limited Data: Specific safety data for Rh 800 is scarce. However, like many organic compounds, it's advisable to handle it with gloves and in a well-ventilated area. It's also recommended to consult the Safety Data Sheet (SDS) from the supplier before handling the compound.

Further Considerations

- Commercial Availability: Rh 800 is commercially available from various chemical suppliers like Sigma-Aldrich and AAT Bioquest.

Rhodamine 800 has been investigated for its biological activity, particularly in the context of fluorescence measurements in biological fluids like plasma and whole blood. Its absorption characteristics are advantageous because they lie outside the absorption bands of hemoglobin, allowing for effective detection even in complex biological matrices . Studies have shown that Rhodamine 800 can be used to monitor fluorescence lifetime parameters in these media, highlighting its potential for clinical applications without requiring sample separation .

The synthesis of Rhodamine 800 typically involves the condensation of specific aromatic aldehydes with a xanthene derivative. The process can vary depending on the desired purity and yield but generally includes steps such as:

- Formation of the Xanthene Core: This involves the reaction of phthalic anhydride with a suitable amine.

- Aldehyde Condensation: The xanthene derivative is then reacted with an appropriate aromatic aldehyde under acidic conditions to form the final dye.

- Purification: The product is purified through recrystallization or chromatography to obtain high-purity Rhodamine 800.

These methods ensure that the final product maintains its desired optical properties and is suitable for various applications.

Rhodamine 800 has a range of applications due to its unique optical properties:

- Fluorescence Microscopy: Its near-infrared emission makes it ideal for imaging biological tissues without significant autofluorescence interference.

- Chemical Sensors: It is used as a reference substance for measuring fluorescence quantum yields in various chemical environments .

- Biomedical Research: Rhodamine 800 is employed in studies involving blood and plasma to understand its behavior in physiological conditions .

- Polymeric Matrices: It is incorporated into polymeric materials like poly(methyl methacrylate) to enhance their fluorescent properties .

Research on Rhodamine 800 has explored its interactions with other molecules, particularly focusing on how these interactions affect its optical properties. For example, studies have demonstrated that the presence of other rhodamines can lead to the formation of heteroaggregates, which significantly enhance fluorescence emission through dipolar interactions . Additionally, investigations into its behavior in biological systems have revealed how hemoglobin absorption can quench Rhodamine 800's fluorescence, emphasizing the importance of understanding environmental factors when utilizing this dye in practical applications .

Rhodamine 800 shares structural similarities with several other fluorescent dyes. Here are some comparable compounds:

| Compound Name | Excitation Peak (nm) | Emission Peak (nm) | Unique Features |

|---|---|---|---|

| Rhodamine 6G | 525 | 550 | Strong green fluorescence; widely used in microscopy. |

| Rhodamine B | 554 | 576 | High solubility; used in dyeing and as a tracer. |

| Cy5 | 649 | 670 | Strong near-infrared emission; used in molecular biology applications. |

| Near-Infrared Dye 1 | 700 | 720 | Specialized for deep tissue imaging; less background interference. |

Uniqueness of Rhodamine 800: Unlike many other rhodamines, Rhodamine 800's strong absorption and emission in the near-infrared region make it particularly valuable for applications requiring minimal interference from biological components like hemoglobin. This feature enhances its utility in clinical diagnostics and imaging techniques.

Rhodamine 800 represents a pivotal fluorescent probe in frequency-domain fluorescence lifetime imaging microscopy applications, distinguished by its near-infrared excitation and emission properties that enable deep tissue penetration and reduced autofluorescence interference [4] [7]. The compound exhibits excitation at 693 nanometers and emission beyond 720 nanometers, positioning it ideally for biological imaging applications where conventional visible fluorophores face limitations [5] [9]. Frequency-domain fluorescence lifetime imaging microscopy utilizes modulated excitation sources to measure phase shifts and demodulation of fluorescence emission, providing quantitative lifetime information that reflects the molecular environment of the fluorophore [1] [3].

The fundamental principle underlying Rhodamine 800 applications in frequency-domain fluorescence lifetime imaging microscopy involves the measurement of fluorescence lifetime changes in response to environmental perturbations [25] [27]. These lifetime modifications serve as sensitive indicators of molecular interactions, binding events, and local physicochemical conditions that cannot be detected through conventional intensity-based measurements [13] [17]. The frequency-domain approach offers particular advantages for Rhodamine 800 due to its ability to resolve complex multi-exponential decay processes characteristic of this probe in biological systems [1] [19].

Experimental Methodology and Real-Time Imaging Capabilities

Rhodamine 800 demonstrates exceptional utility for real-time visualization of coronary microperfusion deficits in Langendorff-perfused heart preparations. The compound functions as a near-infrared fluorescent deposition flow tracer with excitation wavelength at 693 nanometers and emission wavelength greater than 720 nanometers in myocardial tissue [1] [2]. This spectral positioning provides significant advantages for cardiac imaging applications by enabling deeper tissue penetration up to several millimeters while eliminating interference from endogenous fluorescent chromophores such as nicotinamide adenine dinucleotide phosphate and flavoproteins [1].

Dynamic epicardial and subepicardial fluorescence imaging achieves spatial resolution of approximately 200 micrometers, allowing detailed visualization of microperfusion patterns in real-time [1]. The imaging protocol employs potassium chloride-arrested hearts to eliminate motion artifacts while preserving cardiac energetics and perfusion characteristics. Fluorescence images are acquired at 60-second intervals using infrared-sensitive charge-coupled device cameras equipped with appropriate optical filters to eliminate excitation light interference [1].

Quantitative Detection of Perfusion Deficits

The technique demonstrates remarkable sensitivity for detecting regional perfusion deficits, particularly in left anterior descending coronary artery ligation models. In hearts with surgically induced flow deficits, Rhodamine 800 fluorescence is completely absent from the no-flow, left anterior descending-dependent endocardial and epicardial regions [1]. Quantitative analysis reveals that fluorescence intensity in ischemic areas decreases by approximately 75% compared to normally perfused myocardium, providing superior contrast compared to absorbance-based measurements [1].

| Measurement Parameter | Normal Myocardium | Ischemic Myocardium | Reduction (%) |

|---|---|---|---|

| Fluorescence Intensity | 0.79 ± 0.09 | 0.07 ± 0.02 | 91.1 |

| Pseudo-Optical Density | 0.72 ± 0.06 | 0.62 ± 0.05 | 13.9 |

Temporal Dynamics and Stability

Real-time imaging protocols demonstrate that Rhodamine 800 fluorescence begins to appear when dye concentration reaches approximately 0.3 nanomoles per gram of tissue [1]. The temporal stability of the fluorescent signal is exceptional, with no detectable change in fluorescence intensity or distribution patterns during 10-minute washout periods following cessation of dye infusion [1]. This stability characteristic is crucial for accurate perfusion deficit visualization and quantification.

Quantification of Flow-Dependent Accumulation Kinetics in Ischemic Myocardium Models

Linear Accumulation Kinetics and Flow Dependency

Rhodamine 800 exhibits linear accumulation kinetics in myocardial tissue that directly correlate with coronary flow rates and perfusion duration. Diffuse reflectance spectroscopy measurements at 690 nanometers, the compound's absorption maximum in cardiac tissue, demonstrate linear increases in optical density over time periods extending to 60 minutes [1]. The linear relationship between dye accumulation and perfusion parameters validates the compound's utility as a quantitative flow tracer.

| Perfusion Group | Flow Rate (ml/min/g) | Deposition Rate (×10⁻³ min⁻¹) | R-squared | Rate Ratio (%) |

|---|---|---|---|---|

| Normal Control | 17.9 | 4.1 | 0.999 | 100 |

| Increased Flow | 27.1 | 6.0 | 0.999 | 146 |

| Decreased Flow | 9.0 | 1.9 | 0.992 | 46 |

Deposition Efficiency and Tissue Retention

The compound demonstrates complete deposition in myocardial tissue within the concentration ranges employed in cardiovascular research applications. No Rhodamine 800 is detectable in cardiac effluent using either absorbance or fluorescence measurements, indicating 100% first-pass extraction efficiency [1]. Linear correlation analysis between delivered and recovered dye amounts yields a correlation coefficient of 0.81, with the apparent recovery factor of 0.405 attributable to extraction losses during tissue processing rather than incomplete tissue retention [1].

Ischemic Tissue Kinetics

In ischemic myocardium models created through left anterior descending coronary artery ligation, Rhodamine 800 accumulation kinetics demonstrate distinct patterns compared to normally perfused tissue. Non-perfused myocardial regions exhibit minimal dye deposition with rates approaching zero (0.01 × 10⁻³ min⁻¹), while adjacent normally perfused regions maintain deposition rates comparable to control hearts (4.96 × 10⁻³ min⁻¹) [1]. This differential accumulation pattern enables precise demarcation of ischemic territories.

| Tissue Type | Deposition Rate (×10⁻³ min⁻¹) | R-squared | Functional Status |

|---|---|---|---|

| Normal Perfused | 4.96 | 0.999 | Adequate Flow |

| Ischemic Zone | 0.01 | 0.625 | No Flow |

Multi-Modal Integration with Absorbance Spectroscopy for Perfusion Validation

Dual-Modality Imaging Approach

Multi-modal integration combining absorbance spectroscopy with fluorescence imaging provides comprehensive validation of myocardial perfusion patterns. Pseudo-optical density measurements using diffuse reflectance spectroscopy at 690 nanometers complement fluorescence imaging by providing quantitative assessment of tissue dye content [1]. This dual-modality approach enhances the reliability of perfusion deficit detection and enables cross-validation of imaging findings.

Spectroscopic Validation Methods

Visible to near-infrared point spectroscopy serves as the primary validation method for Rhodamine 800-based perfusion measurements. The technique employs broadband illumination with fiber optic systems and spectrometric detection across 400 to 1100 nanometer wavelength ranges [1]. Pseudo-optical density calculations utilize the formula POD = -log(Is/I0), where Is represents sample-reflected light intensity and I0 represents reference standard intensity [1].

The spectroscopic approach enables simultaneous monitoring of myocardial oxygenation status through myoglobin spectral analysis. Oxygenated myoglobin exhibits characteristic peaks at 545 and 581 nanometers, while deoxygenated myoglobin demonstrates peaks at 553 and 760 nanometers [1]. This capability allows assessment of tissue viability in conjunction with perfusion measurements.

Comparative Sensitivity Analysis

Fluorescence imaging demonstrates superior sensitivity compared to absorbance spectroscopy for perfusion deficit detection. While pseudo-optical density measurements show modest reductions in ischemic regions, fluorescence intensity exhibits dramatic decreases that provide enhanced contrast for deficit visualization [1]. The enhanced sensitivity of fluorescence measurements stems from reduced interference from light scattering effects that can mask true absorption changes in absorbance-based measurements.

Quantitative Perfusion Assessment

Multi-modal integration enables quantitative assessment of regional perfusion through correlation analysis between spectroscopic measurements and actual flow rates. The linear relationship between optical density changes and coronary flow rates provides a foundation for absolute perfusion quantification [1]. Correlation coefficients approaching unity (R² = 0.999) for normal and increased flow conditions validate the quantitative accuracy of the spectroscopic approach.

| Imaging Modality | Sensitivity | Quantitative Accuracy | Penetration Depth |

|---|---|---|---|

| Fluorescence | High | Excellent | ~1 millimeter |

| Absorbance | Moderate | Good | ~1 centimeter |

| Combined | Optimal | Superior | Variable |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Oxidizer;Irritant